

# Technical Support Center: Controlling for Placebo Effects in NYX-2925 Studies

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## Compound of Interest

Compound Name: NYX-2925

Cat. No.: B10821466

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and conducting clinical studies with **NYX-2925**, focusing on the critical aspect of controlling for placebo effects.

## Frequently Asked Questions (FAQs)

Q1: What is **NYX-2925** and its mechanism of action?

**NYX-2925** is an investigational, orally administered, novel N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator.<sup>[1][2]</sup> It acts as a co-agonist with glutamate at the NMDAR.<sup>[3][4]</sup> In conditions of chronic pain, where NMDAR-mediated neural pathways may be hypoactive, **NYX-2925** is designed to enhance synaptic plasticity and modulate these pathways.<sup>[3][5][6]</sup> It has been studied in chronic pain conditions such as painful diabetic peripheral neuropathy (DPN) and fibromyalgia.<sup>[3][4]</sup>

Q2: Why is controlling for the placebo effect particularly challenging in **NYX-2925** studies?

Controlling for the placebo effect is a significant challenge in clinical trials for chronic pain and neuropsychiatric disorders, the primary indications for **NYX-2925**. The placebo response in these conditions can be substantial, often accounting for a significant portion of the observed therapeutic effect.<sup>[7][8]</sup> Clinical trials of **NYX-2925** in painful DPN and fibromyalgia have not consistently demonstrated a statistically significant separation from placebo, highlighting the need for robust placebo control strategies.<sup>[9][10]</sup>

Q3: What are the key sources of placebo response in chronic pain trials relevant to **NYX-2925**?

The placebo effect in this context is multifactorial and can stem from:

- **Patient Expectations:** A patient's belief in the potential benefit of a new treatment can lead to perceived or real improvements in symptoms.[\[7\]](#)[\[11\]](#)
- **Response Bias:** Participants may report improvement to please study staff, with whom they build a rapport over the course of a trial.[\[7\]](#)
- **Natural History of the Condition:** Chronic pain conditions can have fluctuating symptoms, and spontaneous improvements may be mistaken for a treatment effect.
- **Regression to the Mean:** Patients are often enrolled in trials when their symptoms are at their peak; a natural return to their average symptom level can be misattributed to the placebo.

## Troubleshooting Guides

Issue: High variability in placebo response across study sites.

- **Possible Cause:** Inconsistent communication with patients regarding the nature of the study and the placebo. Differences in staff-patient interactions can influence patient expectations.
- **Troubleshooting Steps:**
  - **Standardized Patient Training:** Implement a centralized training program for all study participants to ensure consistent information is provided about the trial, including the concept of a placebo and the importance of accurate symptom reporting.[\[12\]](#)
  - **Centralized Rater Training:** Ensure all clinical raters are trained and calibrated to a common standard to minimize inter-rater variability in assessing outcomes.[\[13\]](#)
  - **Scripted Communication:** Provide sites with standardized scripts for explaining the study to potential participants to manage expectations consistently.

Issue: The active treatment arm is not separating from the placebo arm.

- **Possible Cause:** An enriched placebo response in the study population.

- Troubleshooting Steps:
  - Review Patient Selection Criteria: Exclude patients with highly variable baseline pain scores.[\[7\]](#)
  - Consider a Placebo Run-in Period: A single-blind placebo run-in can help identify and exclude subjects who are highly responsive to placebo. However, the utility of this approach is debated.[\[7\]](#)[\[14\]](#)
  - Implement a Sequential Parallel Comparison Design (SPCD): This design involves two phases. In the first phase, patients are randomized to the drug or placebo. Placebo non-responders from the first phase are then re-randomized to either the drug or placebo in the second phase. This design can help to enrich the study population with true non-responders to placebo.[\[7\]](#)

## Data Presentation

Table 1: Summary of Key **NYX-2925** Phase 2b Clinical Trial Designs

Indication	Study Design	Primary Endpoint	Dosage	Number of Patients	Outcome
Painful Diabetic Peripheral Neuropathy	Randomized, double-blind, placebo-controlled	Change from baseline in average daily pain on the Numeric Rating Scale (NRS) at week 12[2]	50 mg once daily[1]	229	Did not meet primary endpoint; no significant separation from placebo[2]
Fibromyalgia	Randomized, double-blind, placebo-controlled	Change from baseline in average daily pain on the NRS at week 12[9][15]	50 mg and 100 mg once daily[15]	Approximately 300[9]	Did not meet primary endpoint; no significant separation from placebo[9][15]

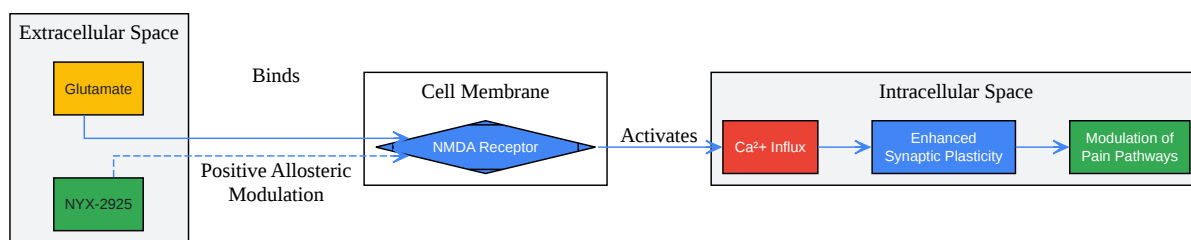
## Experimental Protocols

Protocol: Placebo-Controlled, Double-Blind, Randomized Clinical Trial for an Oral NMDA Receptor Modulator in Chronic Neuropathic Pain

- Patient Screening and Enrollment:
  - Establish clear inclusion and exclusion criteria.
  - Inclusion: Diagnosis of chronic neuropathic pain for at least 6 months, with an average daily pain score of 4 or higher on a 10-point NRS.
  - Exclusion: Pain due to other conditions that could confound pain reporting, history of non-response to multiple classes of analgesics.[16]
- Single-Blind Placebo Run-in Period (2 weeks):

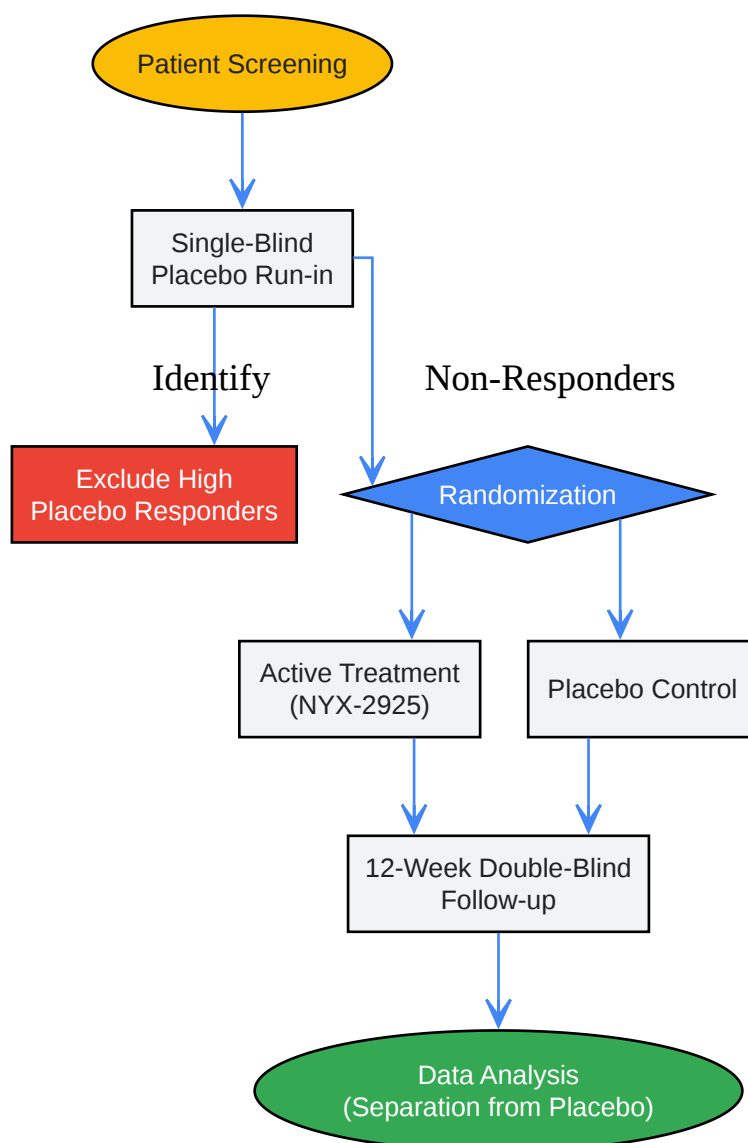
- All eligible patients receive a placebo.
- Patients are informed they are receiving a placebo to assess their baseline pain and response to study procedures.
- Patients who demonstrate a pre-specified level of pain reduction (e.g., >30% reduction in NRS score) are excluded as high placebo responders.
- Randomization:
  - Remaining patients are randomized in a 1:1 ratio to receive either the active investigational product or a matching placebo.
- Double-Blind Treatment Period (12 weeks):
  - Patients, investigators, and study staff are blinded to the treatment allocation.[\[11\]](#)
  - Patients self-report their daily pain scores using an electronic diary.
- Outcome Assessments:
  - Primary Endpoint: Change from baseline in the weekly average of the daily pain scores at week 12.
  - Secondary Endpoints: Weekly assessments of pain, sleep interference, and quality of life questionnaires.
- Statistical Analysis:
  - The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in average daily pain scores at week 12, with baseline pain score as a covariate and treatment group as the main effect.

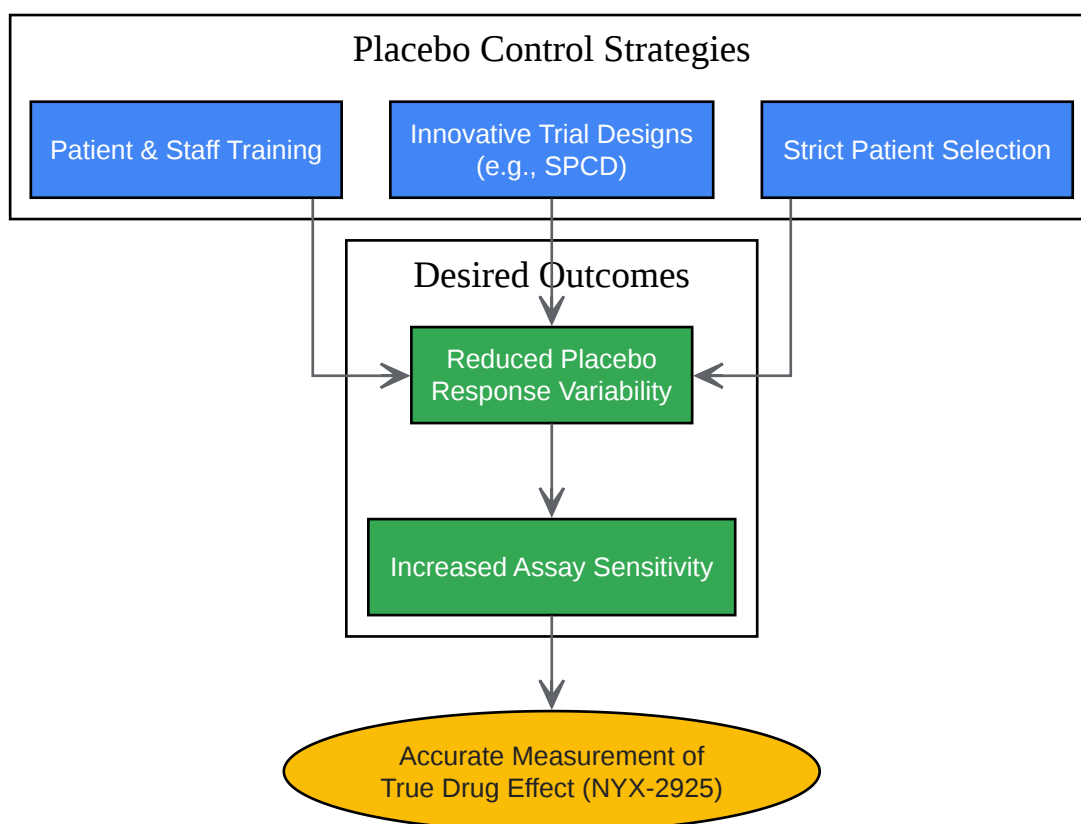
## Mandatory Visualization



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Caption: Simplified signaling pathway of **NYX-2925** at the NMDA receptor.





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